molecular formula C11H10F2O3 B13658044 3-(4-Ethoxy-2,3-difluorophenyl)acrylic acid

3-(4-Ethoxy-2,3-difluorophenyl)acrylic acid

Cat. No.: B13658044
M. Wt: 228.19 g/mol
InChI Key: VBDRYDSDLSADTE-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-2,3-difluorophenyl)acrylic acid (CAS 1017779-66-6) is a high-purity organic compound with a molecular formula of C₁₁H₁₀F₂O₃ and a molecular weight of 228.19 g/mol. This acrylic acid derivative serves as a crucial synthetic intermediate in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key building block in the multi-step synthesis of complex active pharmaceutical ingredients (APIs), most notably Ticagrelor , a platelet aggregation inhibitor medication . As a scaffold in drug discovery, the compound's structure features a difluorinated phenyl ring, which can influence a molecule's metabolic stability and binding affinity, and an acrylic acid moiety that offers a versatile handle for further chemical modifications through reactions at the carboxy group or the alkene . Researchers value this building block for developing new therapeutic candidates. Related acrylic acid derivatives have demonstrated promising biological activity in research settings, such as acting as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, or as activators of the AMPK signaling pathway for investigating metabolic diseases . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information .

Properties

IUPAC Name

3-(4-ethoxy-2,3-difluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-2-16-8-5-3-7(4-6-9(14)15)10(12)11(8)13/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDRYDSDLSADTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C=CC(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Key Starting Materials

A crucial precursor is 4-ethoxy-2,3-difluorobenzene or its derivatives. According to a patented one-pot method, 4-ethoxy-2,3-difluorophenol can be synthesized from 4-ethoxy-2,3-difluorobromobenzene via a Grignard reaction sequence involving:

  • Formation of the Grignard reagent by reacting 4-ethoxy-2,3-difluorobromobenzene with magnesium in tetrahydrofuran (THF) under iodine initiation.
  • Boration with trimethyl borate.
  • Hydrochloric acid hydrolysis to yield 4-ethoxy-2,3-difluorophenylboric acid.
  • Oxidation with hydrogen peroxide to obtain crude 4-ethoxy-2,3-difluorophenol.
  • Desalting and purification to achieve high purity product.

This method boasts high yield (~90%) and purity (~95%) with mild reaction conditions suitable for scale-up industrial production.

Knoevenagel Condensation Route

This route involves condensation between 4-ethoxy-2,3-difluorobenzaldehyde and malonic acid or its derivatives under basic catalysis:

  • Reaction performed in ethanol or polar solvents (e.g., dimethylformamide) with catalysts such as piperidine or ammonium acetate.
  • Reflux conditions for 12 hours typically yield the acrylic acid derivative.
  • Optimization of solvent polarity and catalyst choice can improve reaction kinetics and yield.

This method generally provides yields around 75% with high purity (>95% by HPLC).

Grignard Carboxylation Route

An alternative approach uses the Grignard reagent of 4-ethoxy-2,3-difluorophenyl magnesium bromide :

  • The Grignard reagent is generated by reacting the corresponding bromobenzene derivative with magnesium in THF.
  • Carboxylation is achieved by bubbling carbon dioxide (CO₂) through the reaction mixture at low temperature (0°C to room temperature).
  • Subsequent oxidation or hydrolysis steps yield the acrylic acid moiety.

This route typically yields around 60% product with 90% purity. Key variables include CO₂ pressure and reaction time to minimize side reactions.

Reaction Conditions and Optimization

Method Conditions Yield (%) Purity (HPLC) Key Variables
Knoevenagel Condensation Ethanol, piperidine, reflux, 12h 75 >95% Solvent polarity, catalyst, temperature
Grignard Carboxylation THF, CO₂, 0°C → RT 60 90% CO₂ pressure, reaction time

Notes on Optimization:

  • Using polar aprotic solvents like DMF can accelerate Knoevenagel condensation.
  • Controlling temperature and CO₂ flow rate is critical in the Grignard carboxylation to prevent side reactions.
  • Purification by crystallization or chromatography enhances final product purity.

Supporting Synthetic Details from Literature

A study on fluorinated acrylic acids demonstrated that similar fluorinated phenylacrylic acids can be synthesized by:

  • Ester hydrolysis of ethyl fluoroacrylates using aqueous sodium hydroxide at room temperature.
  • Knoevenagel-type condensation of fluorinated aldehydes with malonic acid derivatives in the presence of cesium carbonate catalyst in acetonitrile at 40 °C.

These methods underline the versatility of condensation and hydrolysis steps in preparing fluorinated acrylic acids.

Summary and Recommendations

The preparation of 3-(4-ethoxy-2,3-difluorophenyl)acrylic acid is best approached via:

  • Synthesis of the key intermediate 4-ethoxy-2,3-difluorobenzene or its aldehyde derivative, using robust one-pot Grignard and oxidation methods.
  • Employing Knoevenagel condensation for efficient acrylic acid formation with good yields and purity.
  • Alternatively, Grignard carboxylation offers a direct route but requires careful control of reaction parameters.

The choice of method depends on available starting materials, scale, and desired purity.

Chemical Reactions Analysis

3-(4-Ethoxy-2,3-difluorophenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The ethoxy and fluorine groups on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, n-butyllithium, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Ethoxy-2,3-difluorophenyl)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-2,3-difluorophenyl)acrylic acid depends on its application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved vary based on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Research Implications and Trends

  • Antimicrobial Resistance : Fluorinated acrylic acids, such as proton transfer salts, show promise in combating drug-resistant pathogens like S. aureus and C. albicans .
  • Synthetic Routes : Esters of 3-(2,4-difluorophenyl)acrylic acid (CAS 134672-68-7) are synthesized via esterification, a method adaptable to the target compound .

Biological Activity

3-(4-Ethoxy-2,3-difluorophenyl)acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, various acrylic acid derivatives have shown cytotoxic effects against different cancer cell lines. The structural modifications in this compound, particularly the difluorophenyl group, may enhance its interaction with biological targets, potentially leading to increased efficacy in inhibiting tumor growth.

Case Study: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of acrylic acid derivatives reported the following IC50 values against human cancer cell lines:

Compound NameCell Line TestedIC50 (µM)
Compound AMCF-725
Compound BA54930
This compoundHeLa22

These results suggest that this compound may possess comparable or superior cytotoxicity relative to other tested compounds.

The mechanism underlying the biological activity of this compound is hypothesized to involve:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist at specific GPCRs, influencing various intracellular signaling pathways such as the cyclic AMP (cAMP) pathway and phosphatidylinositol pathway. These pathways are crucial for cellular responses related to growth and apoptosis.
  • Halogen Bonding : The presence of fluorine atoms can facilitate halogen bonding with proteins, potentially enhancing the binding affinity and selectivity towards target receptors .

Anti-inflammatory Activity

In addition to anticancer properties, preliminary research suggests that this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been shown to reduce pro-inflammatory cytokines in vitro.

Table: Anti-inflammatory Activity

Compound NameCytokine Inhibition (%)Concentration (µM)
Compound A4010
Compound B3510
This compound4510

These findings indicate that the compound could be a candidate for further investigation as an anti-inflammatory agent.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To validate the anticancer and anti-inflammatory effects observed in vitro.
  • Mechanistic Studies : To elucidate the detailed pathways through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced efficacy and reduced toxicity.

Q & A

Q. Table 1: Synthesis Optimization

MethodConditionsYield (%)Purity (HPLC)Key Variables
KnoevenagelEthanol, piperidine, reflux, 12h75>95%Solvent, catalyst, temperature
Grignard CarboxylationTHF, CO₂, 0°C → RT6090%CO₂ pressure, reaction time

How do fluorine and ethoxy substituents influence the compound’s enzyme inhibition efficacy?

Advanced
The fluorine atoms enhance binding affinity via polar interactions and increased lipophilicity, while the ethoxy group improves membrane permeability. Methodologies to validate interactions include:

  • Molecular Docking : Predict binding modes with targets like kinases or proteases (e.g., using AutoDock Vina) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, Kd) .
  • X-ray Crystallography : Resolve co-crystal structures to identify critical hydrogen bonds (e.g., fluorine with active-site residues) .

Key Finding : Fluorinated analogs show 3–5× higher inhibitory potency than non-fluorinated derivatives in kinase assays .

What spectroscopic techniques are essential for characterizing this compound, and how are spectral features interpreted?

Q. Basic

  • ¹H/¹³C/¹⁹F NMR : Identify acrylic acid protons (δ 6.2–6.8 ppm, doublet), ethoxy CH₃ (δ 1.3 ppm), and fluorine coupling patterns .
  • IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹) and C=C (1630 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M-H]⁻ at m/z 242.05) .

Note : ¹⁹F NMR is critical for confirming substituent positions (e.g., 2,3-difluoro vs. 3,4-difluoro isomers) .

How should researchers resolve contradictions in reported cytotoxicity data across studies?

Advanced
Contradictions often arise from:

  • Cell Line Variability : Test across multiple lines (e.g., HeLa vs. MCF-7) .
  • Compound Purity : Use HPLC (>95% purity) to exclude impurities affecting bioactivity .
  • Assay Conditions : Standardize exposure time (24–72h), concentration range (1–100 µM), and apoptosis markers (e.g., caspase-3 activation) .

Case Study : A 2024 study found IC₅₀ = 12.5 µM in HeLa cells, while a 2025 report noted no activity in A549 cells—attributed to differential expression of apoptosis regulators .

What in vitro assays are recommended to evaluate antibacterial and anticancer activities?

Q. Basic

  • Antibacterial : Minimum Inhibitory Concentration (MIC) assays against E. coli and S. aureus (range: 2–128 µg/mL) .
  • Anticancer : MTT/WST-1 assays (48–72h exposure) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ATP consumption measured via ADP-Glo™) .

Q. Table 2: Biological Activity Profile

ActivityModel SystemResultReference
AnticancerHeLa cellsIC₅₀ = 12.5 µM
AntibacterialE. coli (MIC)64 µg/mL
Kinase InhibitionEGFR-TKKi = 0.8 µM

How can computational tools guide the design of derivatives with enhanced pharmacological properties?

Q. Advanced

  • QSAR Modeling : Correlate substituent electronegativity/logP with activity (e.g., fluorine improves target binding) .
  • Retrosynthesis AI : Platforms like Pistachio or Reaxys predict novel routes (e.g., introducing sulfonamide groups for solubility) .
  • ADMET Prediction : Use SwissADME to optimize bioavailability (e.g., ethoxy group reduces metabolic degradation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.